molecular formula C18H20O2 B1210584 Estra-4,9,11-triene-3,17-dione CAS No. 4642-95-9

Estra-4,9,11-triene-3,17-dione

Cat. No. B1210584
CAS RN: 4642-95-9
M. Wt: 268.3 g/mol
InChI Key: KBSXJBBFQODDTQ-RYRKJORJSA-N
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Description

Estra-4,9,11-triene-3,17-dione, also known as Trendione or Trenavar, is an androgen prohormone and a metabolite of the anabolic steroid trenbolone . It is to trenbolone what androstenedione is to testosterone . The compound is inactive itself, showing more than 100-fold lower affinity for the androgen and progesterone receptors than trenbolone . It has been sold on the internet as a “nutritional supplement” and is listed in the United States Designer Anabolic Steroid Control Act of 2014 .


Molecular Structure Analysis

Estra-4,9,11-triene-3,17-dione has a molecular formula of C18H20O2 . Its molar mass is 268.356 g/mol . The compound’s structure includes three cyclohexane rings and one cyclopentane ring .


Chemical Reactions Analysis

Estra-4,9,11-triene-3,17-dione is a prohormone that focuses on 17b-HSD1 to create active Trenbolone, meaning once in your body, it converts into Trenbolone .


Physical And Chemical Properties Analysis

Estra-4,9,11-triene-3,17-dione is a crystalline solid . Its solubility varies with different solvents: it is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (10 mg/ml) .

Scientific Research Applications

Stereochemistry and Chemical Reactions

  • Estra-4,9,11-triene-3,17-dione is involved in various stereochemical reactions. For instance, its derivatives undergo reactions leading to compounds like estra-1,3,5-triene-3,11α,17β-triol and 9β-estra-1,3,5-triene-11,17-dione (Hasegawa, Tsuda, & Nozoe, 1963). These reactions demonstrate the chemical versatility of this steroid in producing various structurally unique compounds.

Synthesis of Hydroxyestrogens

  • The synthesis of hydroxyestrogens from estra-4,9,11-triene-3,17-dione derivatives has been explored. This involves chemical processes such as the thermolysis of 4-chloro-4,5-epoxyestra-3,17-diones, leading to the formation of compounds like 4-hydroxyestrone and 4-hydroxyestra-4,6-diene-3,17-dione (Majgier-Baranowska, Bridson, Marat, & Templeton, 1998). This highlights the compound's role in generating estrogen derivatives through complex chemical transformations.

Pharmaceutical Intermediates

  • The compound serves as an important intermediate in pharmaceutical synthesis. For example, a three-step synthesis method has been developed to produce estra-4,9-diene-3,17-dione, highlighting its significance as a precursor in the synthesis of various pharmaceutical agents (Ma, Zhang, Liu, Xu, Yang, Liu, & Hu, 2019). This application underscores its importance in drug development processes.

X-Ray Powder Diffraction Studies

  • X-ray powder diffraction studies of estra-4,9-diene-3,17-dione have been conducted to understand its crystalline structure (Zha, Tang, Bian, & Wang, 2020). These studies are crucial for determining the physical properties and stability of the compound, which is vital in its application in various fields including pharmaceuticals.

Stereoselective Synthesis

  • Stereoselective synthesis methods have been developed for variants of estra-4,9,11-triene-3,17-dione, such as the synthesis of (8S,13S,14R)-7-oxa-estra-4,9-diene-3,17-dione (Kang, Jain, & Sui, 2007). This showcases its versatility in stereochemistry, enabling the creation of specific molecular configurations for targeted applications.

Safety And Hazards

Estra-4,9,11-triene-3,17-dione is classified as a Schedule III controlled substance in the United States . Side effects include liver damage, infertility, behavioral changes, hair loss, and others . It is possibly unsafe when pregnant or breastfeeding .

Future Directions

Estra-4,9,11-triene-3,17-dione is banned by the World Anti-Doping Agency (WADA) and the National Collegiate Athletic Association (NCAA) . It is also listed in the United States Designer Anabolic Steroid Control Act of 2014 . This suggests that its use in sports and bodybuilding may decrease in the future due to regulatory restrictions.

properties

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSXJBBFQODDTQ-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873491
Record name Estra-4,9,11-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-4,9,11-triene-3,17-dione

CAS RN

4642-95-9
Record name Trendione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4642-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trendione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004642959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-4,9,11-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRENDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9J4CV848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
J Wang, Y Kim - 한국분석과학회학술대회, 2018 - dbpia.co.kr
Trenavar (Estra-4, 9, 11-triene-3, 17-dione) is an anabolic steroid and is new on the black market as a “designer steroid” in trenbolone (Estra-4, 9, 11-trien-17β-ol-3-one). The designer …
Number of citations: 0 www.dbpia.co.kr
European Food Safety Authority (EFSA) - EFSA Journal, 2007 - Wiley Online Library
In line with the obligations as defined in Article 11a of Directive 96/22/EC as amended by Directive 2003/74/EC the Commission asked EFSA to examine new data on substances and …
Number of citations: 2 efsa.onlinelibrary.wiley.com
J Delettre, JP Mornon, G Lepicard, T Ojasoo… - Journal of Steroid …, 1980 - Elsevier
Unsaturated Δ4,9 and Δ4,9,11 steroid hormones with a keto group in position 3 and a hydroxy, lactone or oxathiolane function in 17β, with or without methyl substituents in positions 17α…
Number of citations: 87 www.sciencedirect.com
J Hengevoss, M Piechotta, D Müller, F Hanft… - The Journal of steroid …, 2015 - Elsevier
Analysing effects of pharmaceutical substances and training on feedback mechanisms of the hypothalamic–pituitary–gonadal axis may be helpful to quantify the benefit of strategies …
Number of citations: 27 www.sciencedirect.com
BJ Liane, C Magee - Military Medicine, 2016 - academic.oup.com
Introduction: Performance-enhancing drugs (PEDs) are commonly consumed in the United States with high prevalence of use in athlete populations and increased use by deployed …
Number of citations: 6 academic.oup.com
CD Magee, S Witte, RM Kwok, PA Deuster - Military medicine, 2016 - academic.oup.com
Background: Supplement adulteration with anabolic–androgenic steroids (AAS) has been reported and AAS-associated drug-induced liver injury is clinically variable. Objectives: We …
Number of citations: 14 academic.oup.com
M Thevis, T Kuuranne, H Geyer - Drug testing and analysis, 2021 - Wiley Online Library
Analytical chemistry‐based research in sports drug testing has been a dynamic endeavor for several decades, with technology‐driven innovations continuously contributing to …
B Hoffmann, G Oettel - Steroids, 1976 - Elsevier
A specific, sensitive, precise and accurate radioimmunoassay has been developed for the quantitation of the synthetic anabolic steroid trienbolone acetate (TBA) and its major …
Number of citations: 73 www.sciencedirect.com
CA Alves, A Vicente, C Monteiro, C Gonçalves… - Science of the Total …, 2011 - Elsevier
On May 2009, both the gas and particulate fractions of smoke from a wildfire in Sever do Vouga, central Portugal, were sampled. Total hydrocarbons and carbon oxides (CO 2 and CO) …
Number of citations: 161 www.sciencedirect.com
B Pradhan - Sheep Breeds of India - indianfarmer.net
From various experiments it was found out that human urine can be utilized as fertilizer for agricultural propose but it has certain adverse effect on ecosystem due to its salts and …
Number of citations: 0 indianfarmer.net

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